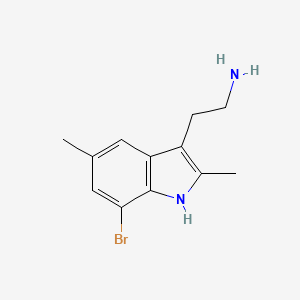

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine

Description

2-(7-Bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine is a substituted indole derivative characterized by a bromine atom at the 7-position and methyl groups at the 2- and 5-positions of the indole ring. The ethanamine side chain at the 3-position is a common feature in psychoactive tryptamine analogs, though this compound’s pharmacological profile remains understudied. Its molecular formula is C₁₂H₁₄BrN₂, with a molecular weight of 281.16 g/mol (calculated from ).

Properties

IUPAC Name |

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2/c1-7-5-10-9(3-4-14)8(2)15-12(10)11(13)6-7/h5-6,15H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHOCEJRLMCUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC(=C2CCN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine typically involves the bromination of 2,5-dimethylindole followed by an alkylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromoindole is then subjected to an alkylation reaction with ethylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromo group in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.

Reduction: Formation of 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanol.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-Bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, its brominated indole structure allows it to participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Research Findings

Electronic and Steric Effects

- Bromine Position: The 7-bromo substitution in the target compound creates a distinct electronic environment compared to 5- or 6-bromo analogs (e.g., ).

- Fluorine vs. Methyl : The 5-fluoro analog () exhibits higher electronegativity, which could stabilize hydrogen bonding in biological systems but reduce lipophilicity compared to the 5-methyl group in the target compound .

Solubility and Stability

- Salt Forms : Hydrochloride () and oxalate () salts significantly improve water solubility. For example, the oxalate salt in has a solubility >50 mg/mL in water, whereas the free base of the target compound is poorly soluble (<1 mg/mL) .

- Steric Bulk: The 7-ethyl group in ’s compound increases molecular weight and lipophilicity (logP ≈ 3.2 vs.

Pharmacological Implications

- Halogen Impact: Bromine’s presence generally increases binding affinity to monoamine receptors (e.g., 5-HT₂A) compared to non-halogenated analogs, but its position (6 vs. 7) modulates selectivity .

Biological Activity

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine, a brominated indole derivative, has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This compound is synthesized through the bromination of 2,5-dimethylindole followed by alkylation with ethylamine, resulting in a structure that allows for various interactions with biological targets. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects supported by relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine |

| CAS Number | 299163-59-0 |

| Molecular Formula | C12H15BrN2 |

| Molar Mass | 273.17 g/mol |

Antimicrobial Activity

Research indicates that 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine exhibits significant antimicrobial properties. A study evaluating various indole derivatives found that this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an antimicrobial agent.

Case Study: Antibacterial Efficacy

In a comparative study of several indole derivatives, 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine showed promising results:

- E. coli : MIC = 0.0195 mg/mL

- Bacillus mycoides : MIC = 0.0048 mg/mL

- Candida albicans : MIC = 0.0048 mg/mL

These results indicate that the compound is particularly effective against these pathogens, suggesting its utility in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of indole derivatives is well-documented, and 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine is no exception. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanism involves the compound's ability to interact with specific cellular receptors and enzymes, modulating pathways related to cell survival and proliferation. For instance:

- Inhibition of DHODH : This enzyme plays a critical role in pyrimidine biosynthesis; inhibition can lead to reduced cancer cell viability .

Structure–Activity Relationship (SAR)

The structural modifications of indole derivatives significantly influence their biological activities. The presence of bromine and methyl groups on the indole ring enhances reactivity and biological efficacy compared to other similar compounds.

| Compound | Activity Level |

|---|---|

| 2-(7-Bromo-1H-indol-3-yl)ethanamine | Moderate Anticancer Activity |

| 2-(7-Chloro-2,5-dimethyl-1H-indol-3-yl)ethanamine | Low Anticancer Activity |

This table illustrates how variations in substitution patterns affect the potency of these compounds against cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.